Aporeine hydrochloride
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Overview
Description
Aporeine hydrochloride, also known as (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline hydrochloride, is an aporphine alkaloid. It can be isolated from various plants such as Annona senegalensis, Turkish Papaver, and Rollinia leptopetala. This compound has been reported to exhibit antibacterial and antifungal activities, as well as selective inhibitory effects on Cox-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aporeine hydrochloride involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Aporeine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Aporeine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its antibacterial and antifungal properties make it a valuable compound for studying microbial inhibition.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of aporeine hydrochloride involves its interaction with molecular targets such as Cox-2. By selectively inhibiting Cox-2, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. This interaction occurs through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aporeine hydrochloride include other aporphine alkaloids such as roemerine and 1,2-methylenedioxyaporphine .
Uniqueness
What sets this compound apart from these similar compounds is its specific inhibitory effect on Cox-2, which is not commonly observed in other aporphine alkaloids. This unique property makes it a promising candidate for developing anti-inflammatory drugs .
Properties
CAS No. |
7633-71-8 |
---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
SFAVZRNMTSBKPO-UQKRIMTDSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl |
Origin of Product |
United States |
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